
1-(Bromomethyl)-1-((2,2,2-trifluoroethoxy)methyl)cyclopropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Bromomethyl)-1-((2,2,2-trifluoroethoxy)methyl)cyclopropane is an organic compound characterized by a cyclopropane ring substituted with a bromomethyl group and a trifluoroethoxy methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bromomethyl)-1-((2,2,2-trifluoroethoxy)methyl)cyclopropane typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene precursor.
Introduction of the Bromomethyl Group: The bromomethyl group can be introduced via a bromination reaction using reagents such as N-bromosuccinimide (NBS) in the presence of light or a radical initiator.
Attachment of the Trifluoroethoxy Methyl Group: The trifluoroethoxy methyl group can be attached through a nucleophilic substitution reaction, where a trifluoroethanol derivative reacts with a suitable leaving group on the cyclopropane ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:
High-throughput reactors: To increase the yield and efficiency of the reactions.
Catalysts: To enhance the reaction rates and selectivity.
Purification Techniques: Such as distillation, crystallization, or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Bromomethyl)-1-((2,2,2-trifluoroethoxy)methyl)cyclopropane can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: The compound can be reduced to form different derivatives with altered functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or thiols can be used under mild to moderate conditions.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used under anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Nucleophilic Substitution: Products may include azides, nitriles, or thiols.
Oxidation: Products may include alcohols, ketones, or carboxylic acids.
Reduction: Products may include alkanes or alcohols.
Wissenschaftliche Forschungsanwendungen
1-(Bromomethyl)-1-((2,2,2-trifluoroethoxy)methyl)cyclopropane has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-(Bromomethyl)-1-((2,2,2-trifluoroethoxy)methyl)cyclopropane involves its interaction with molecular targets and pathways. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. The trifluoroethoxy methyl group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(Chloromethyl)-1-((2,2,2-trifluoroethoxy)methyl)cyclopropane: Similar structure but with a chloromethyl group instead of a bromomethyl group.
1-(Bromomethyl)-1-((2,2,2-difluoroethoxy)methyl)cyclopropane: Similar structure but with a difluoroethoxy methyl group instead of a trifluoroethoxy methyl group.
Uniqueness
1-(Bromomethyl)-1-((2,2,2-trifluoroethoxy)methyl)cyclopropane is unique due to the presence of both the bromomethyl and trifluoroethoxy methyl groups. These functional groups impart distinct chemical reactivity and physical properties, making the compound valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C7H10BrF3O |
|---|---|
Molekulargewicht |
247.05 g/mol |
IUPAC-Name |
1-(bromomethyl)-1-(2,2,2-trifluoroethoxymethyl)cyclopropane |
InChI |
InChI=1S/C7H10BrF3O/c8-3-6(1-2-6)4-12-5-7(9,10)11/h1-5H2 |
InChI-Schlüssel |
OLBDSFYPAVOIMF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1(COCC(F)(F)F)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Pyrazolo[1,5-a]pyridin-6-aminedihydrochloride](/img/structure/B13524718.png)
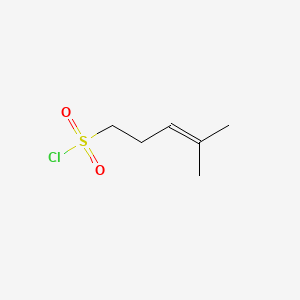
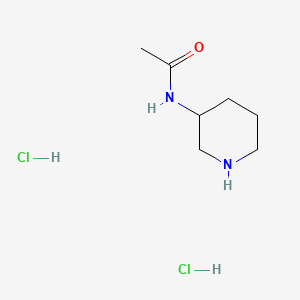

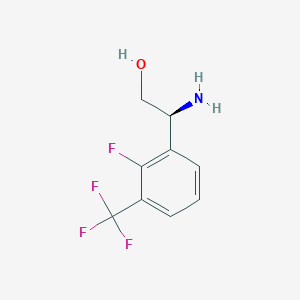
![4-[(3,5-Dichlorophenyl)methyl]piperidine](/img/structure/B13524757.png)
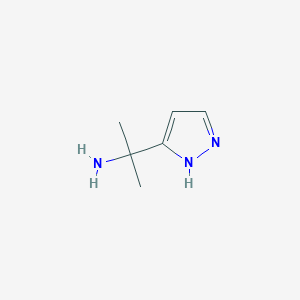
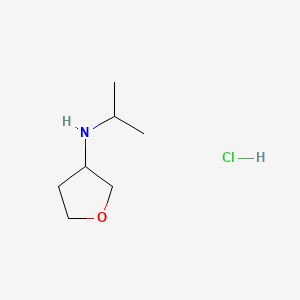
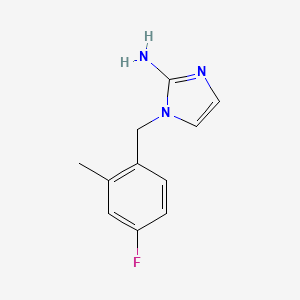
![7-Fluoroimidazo[1,5-a]pyridine](/img/structure/B13524776.png)
![Rac-(1r,2s,3r,5r,6s)-tricyclo[4.2.1.0,2,5]non-7-en-3-ol](/img/structure/B13524790.png)
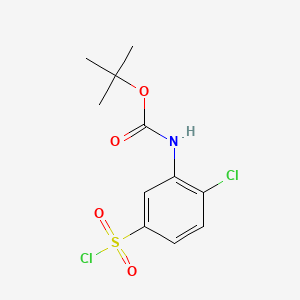
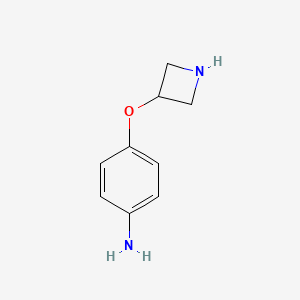
![{octahydrocyclopenta[b]pyran-2-yl}methanesulfonylchloride,Mixtureofdiastereomers](/img/structure/B13524796.png)
